molecular formula C6H2BrF3N2O2 B578719 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214336-90-9

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B578719
M. Wt: 270.993
InChI Key: MJTPNVWLMZFFIU-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (31.00 g, 149 mmol) was dissolved in acetonitrile (250 ml) to give a dark brown solution. Phosphorus(V) oxybromide (85 g, 298 mmol) was added and the mixture was heated at reflux for 4.5 hours and then stirred at RT overnight. The reaction mixture was quenched by pouring into vigorously stirring water (600 ml) containing sodium hydrogencarbonate (110 g). The dark brown mixture was extracted with DCM (3×200 ml) and the organic phase was washed with water (200 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product as a brown oil. 1H-NMR: [400 MHz, CDCl3, δH, 8.87 (1H, d, J=1.4 Hz, ArH), 8.39 (1H, d, J=1.9 Hz, ArH).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](O)=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2].O(Br)[Br:16].[P+5]>C(#N)C>[Br:16][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
O(Br)Br.[P+5]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring into vigorously stirring water (600 ml)
ADDITION
Type
ADDITION
Details
containing sodium hydrogencarbonate (110 g)
EXTRACTION
Type
EXTRACTION
Details
The dark brown mixture was extracted with DCM (3×200 ml)
WASH
Type
WASH
Details
the organic phase was washed with water (200 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.